
1-(4-Azidobutoxy)-4-bromobenzene
Descripción general
Descripción
1-(4-Azidobutoxy)-4-bromobenzene is a compound with a butyl tail ending in a terminal azide . The azide (N3) group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Molecular Structure Analysis
The molecular formula of a similar compound, 1-((4-Azidobutoxy)methyl)-4-methoxybenzene, is C12H17N3O2 . The structure includes a methyl phenol group and a butyl tail ending in a terminal azide .Chemical Reactions Analysis
The azide (N3) group in the compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is commonly used in the synthesis of various organic compounds .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reagent Use Another application involves the use of p-Bromobenzyl bromide, a compound related to 1-(4-Azidobutoxy)-4-bromobenzene, as a reagent in organic synthesis. This compound serves as a stable protecting group for hydroxyl groups, which can be removed by palladium-catalyzed amination followed by acid treatment. It also plays a role in the p-bromobenzylation of various heterofunctional groups and carbon nucleophiles, and serves as a substrate for Suzuki-type coupling reactions, highlighting its versatility in synthetic organic chemistry (Herzner & Seeberger, 2003).
Electrochemical Applications The research into compounds similar to this compound extends to electrochemical applications. For instance, 4-bromo-2-fluoromethoxybenzene (BFMB), a related compound, has been investigated as a novel bi-functional electrolyte additive for lithium-ion batteries. This additive can electrochemically polymerize to form a polymer film on the electrode surface, preventing voltage rise when overcharging and enhancing the thermal stability of the batteries. It demonstrates the potential of bromobenzene derivatives in improving the safety and efficiency of lithium-ion batteries (Zhang Qian-y, 2014).
Polymer Science In the field of polymer science, alkoxybenzenes, similar in functionality to this compound, have been utilized to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. This process allows for direct chain end functionalization, demonstrating the potential of such compounds in the precise control of polymer architecture and the development of functional materials (Morgan, Martínez-Castro, & Storey, 2010).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Azides, such as the one present in this compound, are known to react with alkynes, bcn, dbco via click chemistry to yield a stable triazole linkage . This suggests that the compound could potentially target any biological molecule containing an alkyne, BCN, or DBCO group.
Mode of Action
The azide group (N3) in 1-(4-Azidobutoxy)-4-bromobenzene can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is a copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction . The formation of this triazole linkage could result in changes to the target molecule’s function or activity.
Biochemical Pathways
Compounds containing 1,2,3-triazole moieties have been shown to exhibit a broad range of important biological activities . They have been used in the synthesis of biologically important heterocyclic compounds and have shown valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-HIV, antitumor activities and agrochemical applications .
Análisis Bioquímico
Biochemical Properties
1-(4-Azidobutoxy)-4-bromobenzene plays a significant role in biochemical reactions, particularly in the context of click chemistry. The azide group in this compound can react with alkynes to form stable triazole linkages, a reaction that is widely used in bioconjugation and labeling studies . This compound interacts with various enzymes and proteins that facilitate the click reaction, such as copper(I) catalysts. The nature of these interactions is primarily catalytic, where the copper(I) ions facilitate the cycloaddition reaction between the azide and alkyne groups.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by participating in bioconjugation reactions that modify proteins and other biomolecules within the cell These modifications can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. The azide group reacts with alkyne-containing molecules in the presence of a copper(I) catalyst to form triazole linkages . This reaction is highly specific and efficient, making it a valuable tool for labeling and tracking biomolecules in biochemical studies. Additionally, the bromobenzene moiety can undergo substitution reactions, further expanding the range of possible interactions and modifications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of catalysts . Over time, degradation products may form, which can impact the long-term effects on cellular function. In in vitro studies, the stability of this compound ensures consistent results, while in in vivo studies, its degradation and metabolism need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively participate in bioconjugation reactions without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function due to the accumulation of degradation products. Threshold effects are also noted, where a minimum concentration is required to achieve the desired biochemical modifications.
Metabolic Pathways
This compound is involved in metabolic pathways that include its activation and subsequent reactions with biomolecules. Enzymes such as cytochrome P450 may play a role in the metabolism of this compound, leading to the formation of reactive intermediates . These intermediates can further react with cellular components, influencing metabolic flux and metabolite levels. The interactions with cofactors and other enzymes are crucial for the efficient metabolism and clearance of this compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or organelles, depending on its interactions with cellular components. The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular machinery . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of the azide group may facilitate its localization to mitochondria or other organelles involved in metabolic processes. The activity and function of this compound are closely linked to its subcellular localization, as it can interact with different biomolecules depending on its location within the cell.
Propiedades
IUPAC Name |
1-(4-azidobutoxy)-4-bromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c11-9-3-5-10(6-4-9)15-8-2-1-7-13-14-12/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOONNJJVBPNCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCN=[N+]=[N-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



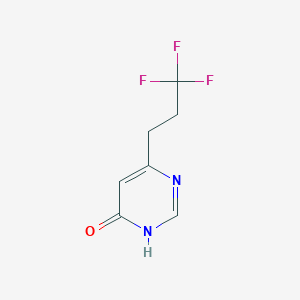
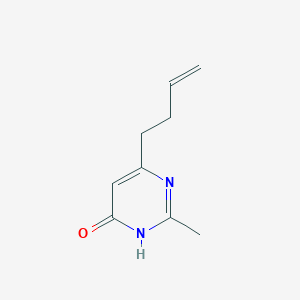

![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487189.png)

![1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487191.png)
![2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487194.png)
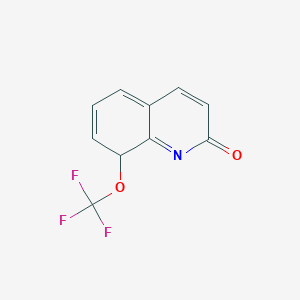
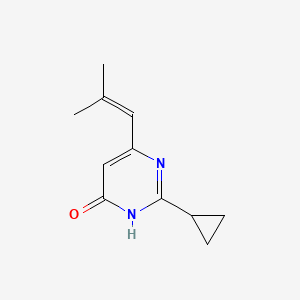
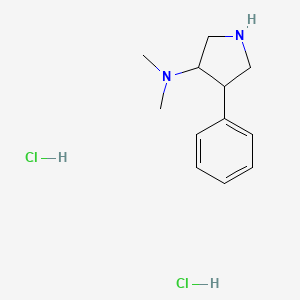
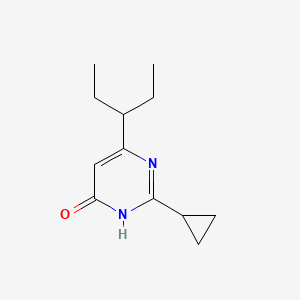
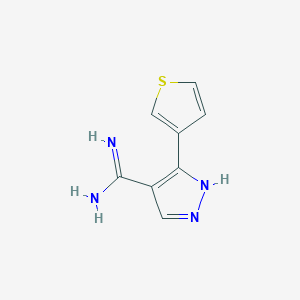
![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1487202.png)
